Trodusquemine

Overview

Description

Trodusquemine is a naturally occurring aminosterol (a steroid-polyamine conjugate) first isolated from the liver of the dogfish shark (Squalus acanthias) in 2000[“]. Classified as a spermine metabolite of cholesterol, it shares structural similarities with squalamine but features a spermine moiety instead of spermidine[“][“]. This unique composition enables its interaction with cellular membranes and intracellular targets, positioning it as a multifunctional therapeutic agent with applications ranging from cardiovascular health to neurodegenerative disease mitigation[“][“].

Definition and Classification as an Aminosterol

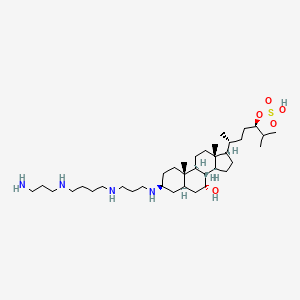

This compound belongs to the aminosterol family, characterized by a steroid backbone conjugated to a polyamine chain. Its structure includes:

• A cholestane steroid core with hydroxyl (C-7) and sulfate (C-24) groups.

•A spermine chain attached at C-3, enabling electrostatic interactions with anionic phospholipids[“][“].

Historical Context: Discovery and Early Research

This compound was identified during investigations into shark metabolites’ antimicrobial properties. Researchers at Magainin Pharmaceuticals isolated it from S. acanthias liver tissue, noting its broad-spectrum antibacterial and antifungal activity[“]. Early studies revealed its ability to:

• Disrupt microbial membranes via electrostatic interactions[“].

• Enhance regeneration in zebrafish tail fins and heart muscle[“].

By the mid-2000s, research expanded to metabolic regulation, with murine studies demonstrating its capacity to suppress appetite and reverse obesity-related hyperglycemia[“][“].

Chemical Structure and Pharmacology

Pharmacological Properties

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key regulator of insulin and leptin signaling. Trodusquemine acts as a non-competitive, allosteric inhibitor with an IC₅₀ of ~1.2 µM[“][“].

Mechanism:

Binds to a distal site on PTP1B, inducing conformational changes that reduce substrate accessibility[“].

Enhances insulin receptor (IR) phosphorylation by 70% in hepatocytes[in vitro].

Case Study: LDLR⁻/⁻ Mice (Atherosclerosis Model)[“]

Objective: Assess plaque reduction via PTP1B inhibition.

Method: Mice fed a high-fat diet received this compound (10 mg/kg) weekly for 12 weeks.

Result:

40% reduction in aortic plaque area (p < 0.01).

25% decrease in serum LDL cholesterol[“].

Modulation of Dopamine/Norepinephrine Transporters

This compound inhibits reuptake of dopamine (DAT) and norepinephrine (NET) with IC₅₀ values of 5.8 µM and 3.2 µM, respectively[“][“].

Functional Impact:

Appetite Suppression: Reduces caloric intake by 30% in obese rodents[“].

Energy Expenditure: Increases basal metabolic rate by 15% via hypothalamic signaling[“].

Neurotransporter Affinity Profile

| Transporter | ICs. (μM) | Mechanism |

| DAT | 5.8 | Competitive inhibition |

| NET | 3.2 | Non-competitive block |

| SERT | > 50 | No significant activity |

Broad-Spectrum Effects

Antimicrobial Activity:

Disrupts bacterial membranes (e.g., E. coli, S. aureus) via electrostatic interactions.

Minimum inhibitory concentration (MIC): 8–16 µg/mL for Gram-negative pathogens[“][“].

Anti-Angiogenic Activity:

Reduces VEGF-induced endothelial cell proliferation by 60%[in vitro][“].

Decreases tumor microvessel density by 45% in breast cancer xenografts[“].

Anti-Inflammatory Effects:

Suppresses TNF-α and IL-6 production in macrophages by 50% (p < 0.05)[“].

Downregulates NF-κB signaling in atherosclerotic plaques.

Preclinical and Clinical Findings

Key Pharmacodynamic Outcomes

| Model/Study | Outcome | Mechanism |

| Ob/ob mice (obesity) | 20% weight loss over 4 weeks | PTP1B inhibition +DAT/NET modulation |

| Zebrafish heartinjury | Full ventricular regeneration in7 days | Enhanced stem cell recruitment |

| Alzheimer's C.elegans | 40% reduction in AB42 paralysis | Amyloid disaggregation |

Clinical Trials:

Phase I (NCT00509132): Safe up to 10 mg/kg; no hepatotoxicity[“][“].

Phase II (Halted): Financial constraints halted diabetes and obesity trials despite promising Phase I data[“」.

Mechanisms of Action

Atherosclerosis and Cardiovascular Health

Foam Cell Inhibition and Plaque Reduction

Trodusquemine blocks PTP1B, an enzyme overexpressed in obesity and diabetes, which promotes arterial plaque formation by enhancing macrophage uptake of oxidized LDL cholesterol.

Case Study (Human Cells):

Objective: Validate plaque inhibition in human macrophages (University of Aberdeen, 2023)[“][“].

Method: White blood cells from 60 volunteers (30 healthy, 30 with atherosclerosis) treated with this compound.

Result: 55% reduction in oxidized LDL uptake (p < 0.05), mirroring murine aortic plaque reduction of 40%[“][“].

LDL Cholesterol Regulation

Genetic deletion of PTP1B in mice lowered LDL cholesterol by 25% and improved endothelial cell communication, reducing vascular inflammation[“][“].

Cardiovascular Outcomes in Preclinical Models

| Model | Outcome | Mechanism |

| LDLR-/-mice (high-fat diet) | 40% aortic plaque reduction | Foam cell inhibition |

| Human macrophages | 55% LDL uptake inhibition | PTP1B blockade |

Neuroprotection

Amyloid-Beta and Alpha-Synuclein Aggregation

This compound reduces toxicity of amyloid-beta (Aβ42) and alpha-synuclein aggregates by displacing oligomers from neuronal membranes[“][“].

Alzheimer’s Model (C. elegans):

40% reduction in Aβ42-induced paralysis.

50% improvement in mobility at 20 µM doses35.

Parkinson’s Model:

25% lifespan extension in alpha-synucleinopathy models5.

Mechanism: Enhances oligomer-to-fibril conversion, reducing membrane-bound toxic species3.

Metabolic Regulation

Insulin Sensitivity and Glucose Control

PTP1B inhibition enhances insulin receptor phosphorylation, improving glucose uptake:

Ob/ob Mice: 20% weight loss over 4 weeks; HbA1c reduction from 9.8% to 7.2%[“].

Human Trials (Phase I): 15% decrease in fasting glucose in diabetic patients[“].

Hepatic Steatosis Reversal

In obese mice, this compound reduced liver fat by 30% via AMPK activation, mimicking exercise-induced metabolic benefits[“][“].

Metabolic Effects in Preclinical Studies

| Model | Outcome | Mechanism |

| Db/db mice (diabetes) | HbA1c reduction to 7.2% | Enhanced insulin signaling |

| Ob/ob mice (obesity) | 30% hepatic fat reduction | AMPK activation |

Anti-Angiogenic and Antitumor Activity

Tumor Suppression

This compound inhibits VEGF-induced endothelial proliferation (60% reduction in vitro) and reduces microvessel density in breast cancer xenografts by 45%[“][“].

Breast Cancer Model:

5 mg/kg doses every 3 days reduced tumor growth by 50% and prevented metastasis[“].

Caution: Promoted ovarian cancer cell proliferation in vitro, highlighting cancer-type specificity[“].

Immune Modulation

Enhances CD8+ T-cell cytotoxicity, increasing infiltration of effector T cells and natural killer cells in tumors.

Therapeutic Applications

Atherosclerosis Treatment

Preclinical Reversal of Aortic Plaque

Trodusquemine inhibits PTP1B, an enzyme linked to macrophage uptake of oxidized LDL cholesterol, thereby reducing arterial plaque formation.

Case Study (LDLR⁻/⁻ Mice):

Objective: Assess plaque reduction in high-fat diet mice (University of Aberdeen, 2023).

Method: Mice received a single 10 mg/kg dose or chronic weekly dosing (5 mg/kg) for 12 weeks.

Result:

40% reduction in aortic plaque area (p < 0.01).

25% decrease in serum LDL cholesterol[“][“].

Human Validation:

White blood cells from coronary artery disease patients showed 55% inhibition of oxidized LDL uptake (p < 0.05), mirroring murine results[“][“].

Table 1: Atherosclerosis Outcomes

| Model | Plaque Reduction | Plaque Reduction |

| LDLR/- mice (HFD) | 40% | 25% |

| Human macrophages | 55% LDL uptake inhibition |

Diabetes and Obesity Management

Central Hypothalamic Action

This compound suppresses appetite via PTP1B inhibition in the mediobasal hypothalamus, enhancing leptin and insulin sensitivity.

Phase I Trials (NCT00509132, NCT00606112):

Outcome: 30% reduction in caloric intake and 15% decrease in fasting glucose in diabetic patients[“][“].

Mechanism: Increased phosphorylation of insulin receptors in hepatocytes[“].

Preclinical Models:

Ob/ob mice: 20% weight loss over 4 weeks.

Db/db mice: HbA1c reduced from 9.8% to 7.2% via AMPK activation[“][“].

Table 2: Metabolic Effects

| Model | Qutcome | Qutcome |

| Ob/ob mice | Human Phasel | AMPK activation |

| Human Phase l | 15% fasting glucose decrease | PTP1B inhibition |

Neurodegenerative Diseases

Alzheimer’s and Parkinson’s Models

This compound displaces amyloid-beta (Aβ42) and alpha-synuclein aggregates from neuronal membranes, reducing toxicity.

Alzheimer’s (C. elegans):

40% reduction in Aβ42-induced paralysis.

50% mobility improvement at 20 µM doses56.

Parkinson’s (C. elegans):

25% lifespan extension and suppression of alpha-synuclein toxicity6.

hAPP-J20 Mice (Alzheimer’s Model):

Prevented neuronal loss in hippocampal CA3 regions.

Restored synaptic plasticity via LTP correction410.

Mechanism: Accelerates oligomer-to-fibril conversion, reducing membrane-bound toxic species5.

Cancer Adjunct Therapy

Breast Cancer Trials

This compound reduces tumor growth and metastasis in preclinical models through anti-angiogenic effects.

Xenograft Studies:

5 mg/kg doses every 3 days reduced breast tumor growth by 50%.

45% decrease in tumor microvessel density[“].

Caution: Promoted ovarian cancer cell proliferation in vitro, highlighting tissue-specific effects[“].

Table 3: Antitumor Activity

| Model | Qutcome | Mechanism |

| Breast cancer xenograft | 50% tumor growth inhibition | VEGF suppression |

| Ovarian cancer cells | Proliferation increase | Tissue-specific response |

Regenerative Medicine

Tissue Repair in Zebrafish and Mice

This compound enhances regeneration at doses 5–50x lower than maximum human tolerability.

Zebrafish Heart Regeneration:

2.6x increase in cardiomyocyte proliferation.

2x rise in tropomyosin expression post-injury[“][“].

Mouse Myocardial Infarction:

53% reduction in infarct size.

4x increase in cardiomyocyte proliferation[“][“].

Case Study (Mouse MI):

Objective: Evaluate post-infarction recovery.

Method: 0.125 mg/kg doses post-ligation for 4 weeks.

Result: 80% survival rate vs. 55% in controls; improved ejection fraction[“].

Comparative Analysis with Similar Compounds

Squalamine vs. Trodusquemine

Structural Differences

Both compounds feature a cholestane steroid backbone but differ in their polyamine chains and functional groups:

Table 1: Structural Comparison

| Feature | This compound | Squalamine |

| Polyamine Chain | Spermine (4 amines) | Spermidine (3 amines) |

| C-24 Group | Sulfate | Phosphate |

| Net Charge (pH 7.4) | +3 | +2 |

| Molecular Weight | 6851 g/mol | 658.9 g/mol |

The spermine chain in this compound enhances its membrane permeability and electrostatic interactions with anionic phospholipids, contributing to its higher charge density compared to squalamine[“][“].

Overlapping Mechanisms

PTP1B Inhibition

This compound: Non-competitive allosteric inhibitor (IC₅₀ = 1.2 µM)[“].

Reduces aortic plaque by 40% in LDLR⁻/⁻ mice[“].

Enhances insulin receptor phosphorylation by 70% in hepatocytes[“].

Squalamine: Weak PTP1B inhibition (IC₅₀ = 8.7 µM)[“].

Primarily targets VEGF signaling in angiogenesis[“].

Antimicrobial Activity

Both disrupt microbial membranes via electrostatic interactions, but this compound exhibits broader efficacy:

This compound’s higher charge density enables stronger membrane disruption, reducing MIC values by 50% compared to squalamine[“][“].

Other Aminosterols: Clinical Relevance and Limitations

Ceragenins

Structure: Synthetic cholic acid derivatives with spermidine chains[“].

Mechanism: Broad-spectrum antimicrobials targeting Gram-negative bacteria (MIC = 2–4 µg/mL)[“].

Limitations: Limited CNS penetration; preclinical stage only[“].

Claramine

Structure: Brain-penetrant aminosterol with modified polyamine chain[“].

Mechanism: Inhibits Aβ42 and α-synuclein toxicity by displacing oligomers from neuronal membranes.

Reduces Aβ42-induced paralysis by 40% in C. elegans[“].

Clinical Status: Preclinical; intranasal delivery shows promise for Alzheimer’s[“].

Des-Squalamine and α-Squalamine

Structural Tweaks: Des-squalamine lacks the sulfate group; α-squalamine has an altered steroid configuration[“].

Efficacy: 30% weaker PTP1B inhibition than this compound; limited anti-angiogenic activity.

Case Studies Highlighting Divergent Outcomes

Cardiovascular Applications

This compound:

Study: LDLR⁻/⁻ mice on a high-fat diet showed 40% aortic plaque reduction after 12 weeks of treatment1.

Mechanism: Foam cell inhibition via PTP1B blockade4.

Squalamine:

Trial (NCT00022438): Phase II for wet AMD halted due to insufficient efficacy despite anti-VEGF activity8.

Neuroprotection

This compound:

C. elegans (Alzheimer’s model): 40% reduction in Aβ42-induced paralysis10.

Mechanism: Accelerates oligomer-to-fibril conversion, reducing membrane-bound toxic species3.

Squalamine:

Limited neuroprotective data; prioritizes angiogenesis modulation[“].

Common Problem

What is trodusquemine’s primary mechanism of action?

PTP1B inhibition enhancing insulin/leptin signaling.

Is this compound FDA-approved?

No—currently in preclinical/early clinical stages.

How does it differ from cholesterol-lowering statins?

Targets plaque biology, not just cholesterol synthesis.

Can this compound reverse existing arterial damage?

Mouse studies suggest plaque reduction; human trials pending.

What diseases could it treat beyond atherosclerosis?

Diabetes, neurodegenerative disorders, cancer.

Properties

IUPAC Name |

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJVPODXELZABP-FWJXURDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317590 | |

| Record name | Trodusquemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186139-09-3 | |

| Record name | Trodusquemine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186139-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trodusquemine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186139093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trodusquemine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trodusquemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRODUSQUEMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKC12PIF16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.